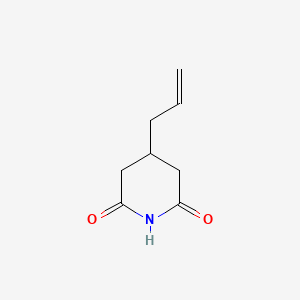

3-Allylglutarimide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-prop-2-enylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-3-6-4-7(10)9-8(11)5-6/h2,6H,1,3-5H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLMGXRDBAQIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC(=O)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717252 | |

| Record name | 4-(Prop-2-en-1-yl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918868-36-7 | |

| Record name | 4-(Prop-2-en-1-yl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 3 Allylglutarimide and Its Analogues

Direct Alkylation Approaches to 3-Allylglutarimide

Direct alkylation methods represent the classical approach to forming the crucial carbon-carbon bond at the C-3 position of the glutarimide (B196013) ring. These strategies typically involve the generation of a nucleophilic glutarimide species that subsequently reacts with an electrophilic allyl source.

Traditional C-Alkylation Pathways of Glutarimide Enolates

The most conventional route to this compound involves the direct C-alkylation of a pre-formed glutarimide enolate. This process hinges on the acidity of the α-hydrogens located on the carbon adjacent to the two carbonyl groups of the glutarimide ring. masterorganicchemistry.com

The reaction proceeds in two primary steps:

Enolate Formation: The glutarimide is treated with a strong, non-nucleophilic base to abstract an α-hydrogen, generating a resonance-stabilized enolate ion. libretexts.orglibretexts.org The use of potent bases like lithium diisopropylamide (LDA) is often preferred as it ensures the complete and irreversible formation of the enolate, which minimizes potential side reactions. libretexts.org

Nucleophilic Attack: The resulting enolate acts as a nucleophile and attacks an electrophilic allyl source, typically an allyl halide such as allyl bromide or iodide, in a standard SN2 reaction. libretexts.org This step forms the new carbon-carbon bond at the α-position, yielding this compound. libretexts.org

While effective, this pathway is subject to the typical limitations of SN2 reactions, where primary alkyl halides are the most suitable electrophiles. libretexts.org A significant challenge in this approach is controlling the regioselectivity of the alkylation. Glutarimide is an ambident nucleophile, meaning it can potentially react at the nitrogen or oxygen atoms in addition to the desired α-carbon. fiveable.me However, the formation of the C-alkylated product is generally favored under kinetically controlled conditions with strong bases. Another potential side reaction is N-alkylation, which can compete with the desired C-alkylation. fiveable.me

N-Allylation Strategies and Subsequent Rearrangements

An alternative to direct C-alkylation involves an initial N-allylation of the glutarimide, followed by a rearrangement to move the allyl group to the C-3 position. This two-stage process provides a distinct pathway that can circumvent some of the challenges associated with direct enolate alkylation.

The initial step involves the formation of N-allylglutarimide. This can be accomplished through a standard SN2 reaction between glutarimide and an allyl halide, often facilitated by a base like potassium carbonate. ugent.beacs.org Research has indicated that the choice of base can influence the site of initial alkylation; softer bases such as potassium tert-butoxide (KOtBu) may favor N-alkylation over C-alkylation. mdpi.com

Once the N-allylglutarimide is formed, it can undergo a clockss.orgclockss.org-sigmatropic rearrangement, analogous to a Claisen rearrangement, to furnish the thermodynamically more stable C-alkylated product, this compound. mdpi.com This rearrangement proceeds through an enol or enolate intermediate of the N-allylated imide, allowing the allyl group to migrate from the nitrogen atom to the α-carbon.

Transition Metal-Catalyzed Syntheses of this compound Derivatives

To overcome the limitations of classical methods and to achieve high levels of stereocontrol, transition metal-catalyzed reactions have emerged as powerful tools for synthesizing this compound and its chiral analogues. Palladium catalysis, in particular, has been extensively developed for this purpose.

Palladium-Catalyzed Asymmetric Allylic Alkylation of Glutarimides

Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), often referred to as the Tsuji-Trost reaction, is a premier method for the enantioselective synthesis of molecules containing new stereogenic centers. sigmaaldrich.commdpi.com In this reaction, glutarimide can be used as a soft nucleophile to attack a π-allyl palladium intermediate. sigmaaldrich.com This methodology is central to the iterative synthesis of complex natural products and other chiral compounds. uv.es

The general catalytic cycle involves the oxidative addition of a Pd(0) complex to an allylic substrate (such as an allylic acetate (B1210297) or carbonate), which forms a cationic π-allyl Pd(II) complex. mdpi.com The glutarimide, typically deprotonated in situ to form its enolate, then performs a nucleophilic attack on one of the terminal carbons of the π-allyl ligand. This step forges the C-C bond, regenerates the Pd(0) catalyst, and allows the cycle to continue. mdpi.com

A notable advancement is the palladium-catalyzed decarboxylative asymmetric allylic alkylation. rsc.org This variant allows for the construction of all-carbon quaternary centers with high enantioselectivity. rsc.orgnih.gov For instance, the reaction of a glutarimide derivative has been shown to produce the desired allylated product in 94% yield and with 88% enantiomeric excess (ee). rsc.org

Table 1: Examples of Palladium-Catalyzed Asymmetric Allylic Alkylation of Glutarimide Derivatives

| Glutarimide Substrate | Allyl Source | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Glutarimide | Aryl allyl substrate | Pd catalyst with (S,S)-Trost ligand | 95 | 80 | mdpi.com |

| Glutarimide derivative 8 | Allyl enol carbonate | Pd2(dba)3, (S)-t-Bu-phosphinooxazoline | 94 | 88 | rsc.org |

| N-Benzyloxy glutarimide | Trifluoropropyl-substituted allyl ester | Pd2(dba)3, (R,R)-ANDEN-Trost ligand | High | 89 | nih.gov |

Ligand Design and Chiral Induction in Palladium Catalysis

The success of palladium-catalyzed AAA hinges on the design of the chiral ligand coordinated to the metal center. The ligand creates a chiral pocket around the palladium atom, which dictates the facial selectivity of the nucleophilic attack on the π-allyl intermediate, thereby inducing asymmetry in the final product. sigmaaldrich.com

Several classes of ligands have proven effective for the allylic alkylation of glutarimides:

Trost Ligands: These C₂-symmetric ligands, based on a 1,2-diaminocyclohexane (DACH) scaffold, are among the most widely used and successful in AAA reactions. sigmaaldrich.com Their modular nature allows for fine-tuning of the steric and electronic environment, leading to high enantioselectivities in reactions involving imide nucleophiles. mdpi.comsigmaaldrich.com

Phosphoramidite (B1245037) Ligands: Monodentate phosphoramidite ligands represent another highly effective class. acs.org They have been successfully applied in the allylic amination of butadiene monoepoxide with glutarimide, demonstrating their utility in controlling stereochemistry. nih.gov The chirality of the ligand's backbone is often sufficient to induce high levels of enantioselectivity. acs.org

P,N Ligands: Ligands containing both phosphorus and nitrogen donor atoms, such as phosphinooxazolines (PHOX), offer unique advantages. The electronic differentiation between the P and N atoms can influence the regioselectivity of the nucleophilic attack by directing the nucleophile to the allylic carbon positioned trans to the phosphorus atom. nih.gov

Regioselectivity and Stereoselectivity in Allylic Functionalization

Beyond enantioselectivity, controlling regioselectivity is crucial when using unsymmetrical allylic substrates, which can lead to either linear or branched products. Several factors influence the site of nucleophilic attack. Generally, the reaction is governed by steric factors, with the nucleophile attacking the less substituted terminus of the π-allyl complex. nih.gov However, the electronic properties of the ligand can override sterics, as seen with certain P,N ligands that direct the attack to a specific terminus. nih.gov

Under carefully controlled conditions that prevent the isomerization of the π-allyl palladium intermediate, the regioselectivity can also be influenced by the geometry of the starting allylic substrate. nih.gov For example, (E)-configured substrates tend to yield linear products, while (Z)-substrates can favor the formation of branched products. nih.gov

Other Transition Metal-Mediated Allylations (e.g., Rhodium, Nickel)

Beyond the more common palladium-catalyzed reactions, other transition metals like rhodium and nickel have proven to be powerful catalysts for reactions involving the glutarimide scaffold. These metals offer unique reactivity and selectivity, enabling a range of transformations.

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in carbene-mediated transformations of glutarimide derivatives. nih.gov Research has shown that rhodium(II) catalysts can activate α-diazoglutarimide for subsequent reactions. researchgate.net While not a direct allylation, asymmetric rhodium-catalyzed cyclopropanation and cyclopropenation on glutarimide substrates have been successfully demonstrated. nih.gov These reactions proceed under exceptionally mild conditions, which is crucial for maintaining the integrity of sensitive functional groups and existing stereocenters within the glutarimide structure. nih.gov For instance, enantiomerically pure glutarimides undergo these transformations without any loss of stereochemical purity (epimerization). nih.gov Furthermore, rhodium has been utilized for the C-H bond functionalization of amide-containing compounds, including N-acyl-glutarimides, via the selective activation of the amide N-C(O) bond. acs.org Rhodium catalysts are also known to facilitate the redox allylation of ketones to produce homoallylic alcohols. rsc.org

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a versatile and cost-effective alternative for various cross-coupling reactions. In the context of glutarimide chemistry, nickel catalysts have been instrumental in reductive coupling reactions where N-acyl-glutarimides serve as stable and effective coupling partners. researchgate.netresearchgate.net These reactions often involve the formal cross-coupling of alkyl amines and aryl carboxylic acids, where the acid is preactivated as an N-acyl-glutarimide. researchgate.net This strategy allows for the formation of C(sp³)–C(sp²) bonds. researchgate.net Mechanistic studies on nickel-catalyzed N-allylation with allylic alcohols suggest that the reaction pathway—whether through nucleophilic attack or reductive elimination—can depend on the nucleophilicity of the substrate. rsc.org Additionally, modern electrochemical methods have employed chiral nickel catalysts for enantioselective anodic oxidative allylation reactions, showcasing the potential for creating complex chiral molecules. nih.gov

| Metal/Catalyst | Substrate Type | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Rhodium(II) Complexes (e.g., Rh₂(p-PhTPCP)₄) | Glutarimide Derivatives | Asymmetric Cyclopropanation | High diastereoselectivity and enantioselectivity under mild conditions; preserves existing stereocenters. | nih.gov |

| Nickel(0)/Ligand System | N-acyl-glutarimide | Reductive Cross-Coupling | Acts as a preactivated carboxylic acid equivalent for C(sp³)–C(sp²) bond formation. | researchgate.netresearchgate.net |

| Nickel/Ligand System | Amides/Amines & Allylic Alcohols | N-Allylation | Mechanism is substrate-dependent (nucleophilic attack vs. reductive elimination). | rsc.org |

| Chiral Nickel Complex | Racemic Benzoxazolyl Acetates & Allylsilanes | Enantioselective Anodic Oxidative Allylation | Demonstrates a modern electrochemical approach to asymmetric allylation. | nih.gov |

Stereoselective Synthesis of this compound and its Enantiomers

The biological activity of chiral molecules is often confined to a single enantiomer. wikipedia.org Consequently, the development of methods to selectively synthesize one stereoisomer of this compound over the other is of paramount importance. wikipedia.org This can be achieved through several strategies, primarily categorized as substrate-controlled or catalyst-controlled.

Chiral Auxiliaries and Substrate-Controlled Stereochemistry

One of the most robust strategies for stereoselective synthesis involves the use of a chiral auxiliary. wikipedia.org In this approach, an enantiomerically pure molecule (the auxiliary) is temporarily attached to the achiral glutarimide substrate. wikipedia.org The inherent chirality of the auxiliary then directs the incoming allyl group to a specific face of the molecule, resulting in the formation of one diastereomer in excess. wikipedia.orguwindsor.ca After the reaction, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

This method is a form of substrate-controlled stereosynthesis, where a chiral center already present in the molecule dictates the stereochemical outcome of a new chiral center. uwindsor.caethz.ch A common and effective class of chiral auxiliaries for such transformations are the Evans' oxazolidinones. wikipedia.orgresearchgate.net The general process would involve:

Attachment: An achiral glutarimide precursor is covalently bonded to the chiral auxiliary.

Diastereoselective Allylation: The resulting molecule is converted to its enolate, and the steric hindrance from the chiral auxiliary blocks one face of the enolate, forcing the allyl electrophile to attack from the less hindered face. This step creates the desired stereocenter at the 3-position with high diastereoselectivity.

Removal: The chiral auxiliary is chemically removed from the this compound product without disturbing the newly formed stereocenter. researchgate.net

This methodology is powerful because it allows for the predictable and highly selective creation of contiguous stereocenters. wikipedia.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.orgresearchgate.net Applying these principles to the synthesis of this compound can lead to more sustainable, safer, and economically viable manufacturing routes.

Utilization of Safer Solvents and Renewable Feedstocks

Safer Solvents: Many traditional organic syntheses rely on hazardous solvents such as chlorinated hydrocarbons (e.g., dichloromethane), aromatic hydrocarbons (e.g., benzene, toluene), or polar aprotic solvents like dimethylformamide (DMF). usc.edu These substances pose risks to human health and the environment. usc.edu Green chemistry encourages their replacement with safer alternatives. gyrosproteintechnologies.comsigmaaldrich.com For instance, DMF is now restricted in the European Union due to its reproductive toxicity. gyrosproteintechnologies.com Greener substitutes are chosen based on factors like low toxicity, biodegradability, and high boiling points to reduce volatile emissions.

| Hazardous Solvent | Issues | Safer Alternative(s) | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | Carcinogen, hazardous air pollutant | Ethyl acetate/Heptane, 2-Methyltetrahydrofuran (2-MeTHF) | usc.edu |

| Benzene | Carcinogen, reproductive toxicant | Toluene (itself a greener alternative, but still with hazards) | usc.edu |

| 1,4-Dioxane | Carcinogen, peroxide former | Cyclopentyl methyl ether (CPME), 2-MeTHF | usc.edusigmaaldrich.com |

| Dimethylformamide (DMF) | Reproductive toxicant, CMR agent | DMSO/Ethyl acetate mixtures, N-Butylpyrrolidinone (NBP) | gyrosproteintechnologies.com |

Renewable Feedstocks: A central goal of green chemistry is to shift from petroleum-based feedstocks to renewable ones, such as those derived from biomass. rsc.org For the synthesis of this compound, this could involve sourcing its precursors, glutaric acid and allyl alcohol, from biological sources. Glutaric acid is an intermediate in amino acid metabolism, and significant research is underway to produce such platform chemicals via fermentation or biocatalysis from renewable sugars. Solvents themselves can also be bio-based; for example, 2-Methyltetrahydrofuran can be derived from corncobs and sugarcane bagasse, and ethyl lactate (B86563) is produced by fermenting sugar. sigmaaldrich.com

Catalysis and Reduced Derivatization Strategies

Transition Metal Catalysis

Transition metal-catalyzed reactions, particularly those involving palladium, have been instrumental in the direct functionalization of the glutarimide core. The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, represents a powerful method for forming carbon-carbon bonds. mdpi.com

A notable application involves the direct and enantioselective allylation of glutarimide enolates. In a study, a chiral aryl allyl glutarimide was synthesized through a palladium-catalyzed reaction that proceeded with high chemo-, regio-, and stereoselectivity. mdpi.com This method avoids N-allylation, directly forming the C-C bond at the desired α-position to the carbonyl group. The use of a chiral Trost-ligand was crucial for inducing asymmetry, affording the product in high yield and significant enantiomeric excess. mdpi.com This approach exemplifies a reduced derivatization strategy by directly functionalizing the pre-formed glutarimide ring.

More advanced strategies aim for the direct allylation of C-H bonds, which represents an even more atom-economical approach. While direct C(sp³)–H allylation of the glutarimide ring is still a developing area, protocols using cooperative photocatalysis with multiple metal catalysts (e.g., W/Cu) have been established for the C-H allylation of unactivated alkanes. nih.gov These methods, which involve hydrogen-atom transfer (HAT) followed by C-C bond formation, highlight a promising future direction for the synthesis of this compound analogues with minimal pre-functionalization. nih.gov

| Catalyst System | Substrate | Allyl Source | Ligand | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| [Pd(allyl)Cl]₂ | Glutarimide | Allyl Acetate | (S,S)-Trost Ligand | 95% | 80% | mdpi.com |

Organocatalysis

Organocatalysis has emerged as a powerful platform for the asymmetric synthesis of complex molecules, including functionalized glutarimides. N-Heterocyclic carbenes (NHCs) and other small organic molecules can catalyze reactions with high enantioselectivity under mild conditions.

One prominent strategy involves the oxidative NHC-catalyzed [3+3] annulation of enals with substituted malonamides. acs.org This method constructs the glutarimide ring and introduces substituents in a single, highly enantioselective step. The reaction proceeds via the formation of a chiral α,β-unsaturated acylazolium intermediate, which then undergoes a Michael addition–intramolecular amidation cascade. acs.org This approach provides access to a diverse range of trans-3,4-disubstituted glutarimides with excellent yields and enantioselectivities, and has been applied in the formal synthesis of bioactive molecules like (–)-paroxetine. acs.orgresearchgate.net

Another innovative organocatalytic route involves a two-atom ring expansion of 2-oxocyclobutane carboxamides. researchgate.net This two-step sequence begins with an organocatalytic Michael addition to form the cyclobutane (B1203170) precursor, followed by a base-catalyzed rearrangement to furnish the optically active glutarimide. This strategy offers a unique and complementary approach to access these heterocyclic systems. researchgate.net

| Catalyst Type | Reaction Type | Key Substrates | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | [3+3] Annulation | Enals, Malonamides | Good | Excellent ee | acs.orgresearchgate.net |

| Isothiourea | Ring Expansion | 2-Oxocyclobutane carboxamide | Good | High er (>200:1 for precursor) | researchgate.net |

Biocatalysis

Biocatalytic methods offer exceptional selectivity under environmentally benign conditions. For the synthesis of chiral glutarimide analogues, enzymatic desymmetrization of prochiral 3-substituted glutarimides is a highly effective strategy. This approach uses enzymes, such as imidases, to selectively hydrolyze one of the two enantiotopic amide bonds within the glutarimide ring, yielding an optically active 3-substituted glutaric acid monoamide. kyoto-u.ac.jpresearchgate.net These monoamides are valuable intermediates that can be converted to the corresponding GABA analogues. kyoto-u.ac.jp

Screening of various bacterial strains has identified specific microorganisms capable of this transformation with high enantiomeric excess (ee). For instance, Alcaligenes faecalis and Burkholderia phytofirmans were found to hydrolyze 3-(4-chlorophenyl)glutarimide to afford (R)-3-(4-chlorophenyl)glutaric acid monoamide with 98.1% ee and 97.5% ee, respectively. researchgate.net This enzymatic hydrolysis represents a direct and efficient method for accessing enantiopure building blocks for more complex targets without the need for chiral auxiliaries or complex resolution procedures. kyoto-u.ac.jpresearchgate.net

| Microorganism/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Alcaligenes faecalis NBRC13111 | 3-(4-chlorophenyl)glutarimide | (R)-3-(4-chlorophenyl)glutaric acid monoamide | 98.1% | researchgate.net |

| Burkholderia phytofirmans DSM17436 | 3-(4-chlorophenyl)glutarimide | (R)-3-(4-chlorophenyl)glutaric acid monoamide | 97.5% | researchgate.net |

| Imidase (BpIH) from B. phytofirmans | 3-isobutylglutarimide | (R)-3-isobutylglutaric acid monoamide | Not specified | kyoto-u.ac.jp |

Chemical Reactivity and Transformations of 3 Allylglutarimide

Reactivity of the Allylic Moiety

The allyl group, with its carbon-carbon double bond and adjacent allylic protons, is a site of rich chemical reactivity. It can participate in a variety of reactions, including additions to the double bond and functionalization at the allylic position.

Electrophilic Additions and Cycloaddition Reactions

The electron-rich π-bond of the allyl group in 3-allylglutarimide is susceptible to attack by electrophiles. unacademy.com These electrophilic addition reactions typically proceed through the formation of a carbocation intermediate. unacademy.comchemistrysteps.com The regioselectivity of these additions often follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, leading to the more stable carbocation. libretexts.org For instance, the reaction with hydrogen halides (HX) would be expected to yield a halo-propyl derivative.

The double bond of the allyl group also serves as a dienophile or dipolarophile in cycloaddition reactions, providing a pathway to construct new ring systems. libretexts.orgnumberanalytics.com These pericyclic reactions are concerted processes that can form various ring sizes with high stereoselectivity. libretexts.orgnumberanalytics.com

| Reaction Type | Description | Potential Products |

| [4+2] Cycloaddition (Diels-Alder) | Reaction of the allyl group (dienophile) with a conjugated diene. libretexts.orgnumberanalytics.com | Substituted cyclohexene (B86901) rings |

| [3+2] Cycloaddition (1,3-Dipolar) | Reaction with a 1,3-dipole. numberanalytics.comsinica.edu.tw | Five-membered heterocyclic rings. slideshare.net |

| [2+2] Cycloaddition | Photochemically induced reaction with another alkene. libretexts.org | Cyclobutane (B1203170) derivatives. libretexts.org |

Metal-Catalyzed C-H Functionalization at Distal Allylic Positions

Transition metal catalysis offers a powerful tool for the selective functionalization of C-H bonds, including those at the allylic position. rsc.orgyoutube.com This approach allows for the direct introduction of new functional groups, streamlining synthetic routes. nih.govsigmaaldrich.com Palladium-catalyzed reactions, for example, are well-established for allylic C-H activation. nih.gov These reactions often involve the formation of a π-allyl palladium intermediate, which can then react with a variety of nucleophiles. beilstein-journals.org

Recent advancements have also highlighted the use of other metals like copper in dual catalytic systems, often involving photoredox catalysis, to achieve novel transformations at the allylic position. beilstein-journals.org These methods can lead to the formation of C-C, C-N, and C-O bonds.

| Catalyst System | Transformation | Key Features |

| Palladium(II) catalysts | Allylic oxidation, amination, arylation | High selectivity for allylic position. nih.gov |

| Copper/Photoredox catalysts | Perfluoroalkylation, Sulfonylation | Utilizes radical intermediates. beilstein-journals.org |

| Rhodium catalysts | C-H activation and insertion | Can be combined with photocatalysis for dual activation. beilstein-journals.org |

Oxidation and Reduction Pathways of the Allyl Group

The allyl group can undergo various oxidation and reduction reactions. The allylic C-H bonds are particularly susceptible to oxidation, which can lead to the formation of allylic alcohols or esters. nih.govwikipedia.org For instance, selenium dioxide is a classic reagent for the oxidation of alkenes to allylic alcohols. wikipedia.org Palladium catalysts in the presence of an oxidant can also achieve selective allylic oxidation. nih.gov A one-pot method for the cleavage of N-allyl groups under oxidative conditions, involving hydroxylation and subsequent periodate (B1199274) scission, has also been described. organic-chemistry.orgorganic-chemistry.org

The double bond of the allyl group can be reduced to a single bond through catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) with hydrogen gas. Alternatively, the double bond can be cleaved under reductive conditions. For example, α-allyl carboxylic esters can be deallylated using sodium borohydride (B1222165) in methanol (B129727), which proceeds through reduction of the ester and subsequent cleavage of the C-allyl bond. ajol.info

| Reaction | Reagents/Conditions | Product Type |

| Allylic Oxidation | SeO₂, Pd(OAc)₂/oxidant | Allylic alcohol, allylic ester nih.govwikipedia.org |

| Oxidative Cleavage | OsO₄/NaIO₄ | Deprotected amine/amide organic-chemistry.org |

| Catalytic Hydrogenation | H₂, Pd/C | 3-Propylglutarimide |

| Reductive Deallylation | NaBH₄/MeOH (reflux) | Glutarimide (B196013) ajol.info |

Reactivity of the Glutarimide Ring System

The glutarimide ring contains two amide-like functionalities, which dictate its reactivity. The nitrogen atom can act as a nucleophile, and the carbonyl groups are susceptible to nucleophilic attack, leading to ring-opening.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the glutarimide ring can be functionalized through N-alkylation and N-acylation reactions. N-alkylation is typically achieved by reacting the imide with an alkyl halide in the presence of a base. organic-chemistry.orgnih.gov Various catalytic systems, including the use of ionic liquids or phase-transfer catalysts, can facilitate this reaction. organic-chemistry.org Palladium-catalyzed N-alkylation reactions have also been developed, offering mild and efficient routes. chemrxiv.org Reductive amination using carboxylic acids as alkylating agents is another modern approach. rsc.orgrsc.org

N-acylation involves the introduction of an acyl group onto the nitrogen atom. This can be accomplished using acylating agents such as acid chlorides or anhydrides. clockss.org Enzymatic N-acylation has also emerged as a highly selective method for modifying related structures. nih.gov

| Reaction | Typical Reagents | Product |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) organic-chemistry.org | N-Alkyl-3-allylglutarimide |

| Reductive N-Alkylation | Carboxylic acid, Reducing agent (e.g., borazane) rsc.org | N-Alkyl-3-allylglutarimide |

| N-Acylation | Acid chloride, Base clockss.org | N-Acyl-3-allylglutarimide |

| Enzymatic N-Acylation | Carboxylic acid, Acylase nih.gov | N-Acyl-3-allylglutarimide |

Hydrolysis and Ring-Opening Reactions

The glutarimide ring can be opened through hydrolysis of the amide bonds. This reaction can be catalyzed by either acid or base. libretexts.org Acid-catalyzed hydrolysis typically requires heating with a strong acid in the presence of excess water and is a reversible process. libretexts.org Base-catalyzed hydrolysis (saponification), on the other hand, is irreversible and yields the salt of the corresponding dicarboxylic acid and ammonia (B1221849). libretexts.org

Beyond hydrolysis, ring-opening of cyclic structures can be achieved through various other chemical transformations. For instance, the ring strain in small rings like epoxides makes them susceptible to ring-opening by a wide range of nucleophiles. chemistrysteps.commdpi.com While glutarimide is not as strained, specific reagents can promote its ring-opening to form linear derivatives.

| Condition | Reagents | Products |

| Acidic Hydrolysis | H₃O⁺, Heat | 2-Allylpentanedioic acid, Ammonium (B1175870) ion libretexts.org |

| Basic Hydrolysis | NaOH, Heat | Disodium 2-allylpentanedioate, Ammonia libretexts.org |

Modifications and Substitutions on the Glutarimide Skeleton

The glutarimide skeleton of this compound presents opportunities for various modifications and substitutions, enabling the creation of new derivatives with potentially altered properties. These transformations often target the acidic N-H proton or the carbonyl groups of the imide functionality.

One common approach involves N-alkylation or N-arylation reactions. The nitrogen atom of the glutarimide ring can be deprotonated by a suitable base to form a nucleophilic anion, which can then react with various electrophiles. For instance, reaction with alkyl halides or aryl halides can introduce a range of substituents at the nitrogen position. mdpi.com The reactivity of the N-H bond allows for the synthesis of N-substituted derivatives, which can be a strategic step in the construction of more complex molecules.

Another avenue for modification involves reactions at the carbonyl groups. While the amide resonance stabilizes the imide ring, the carbonyl carbons still possess electrophilic character and can be attacked by strong nucleophiles. Reduction of one or both carbonyl groups can lead to the formation of corresponding lactams or piperidines, respectively. These transformations fundamentally alter the glutarimide skeleton and provide access to different classes of heterocyclic compounds.

Furthermore, the α-protons to the carbonyl groups on the glutarimide ring can be involved in enolate chemistry. asccollegekolhar.in Under appropriate basic conditions, an enolate can be formed, which can then participate in various C-C bond-forming reactions, such as alkylations and aldol-type condensations. asccollegekolhar.in This allows for the introduction of substituents at the C4 and C6 positions of the glutarimide ring, further expanding the structural diversity of accessible derivatives.

The following table summarizes some of the key modifications and substitutions that can be performed on the glutarimide skeleton:

| Reaction Type | Reagents/Conditions | Product Type |

| N-Alkylation/Arylation | Base (e.g., NaH), Alkyl/Aryl Halide | N-Substituted Glutarimides |

| Carbonyl Reduction | Reducing Agents (e.g., LiAlH4) | Lactams, Piperidines |

| α-Alkylation | Strong Base (e.g., LDA), Alkyl Halide | C4/C6-Substituted Glutarimides |

| Aldol Condensation | Base, Aldehyde/Ketone | C4/C6-Hydroxyalkyl Glutarimides |

These transformations highlight the versatility of the glutarimide skeleton as a scaffold for chemical synthesis. The ability to modify the ring at multiple positions provides a powerful tool for the targeted design and preparation of novel this compound derivatives.

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Mechanistic studies often focus on identifying key intermediates and evaluating the kinetic and thermodynamic factors that govern the reaction pathways.

The reactions of this compound can proceed through various reactive intermediates, depending on the reaction conditions and the nature of the reagents involved. libretexts.org The identification and characterization of these transient species are essential for a complete understanding of the reaction mechanism.

In reactions involving the allyl group, the formation of radical or cationic intermediates is common. For example, in free-radical additions to the double bond, an allyl radical would be a key intermediate. This radical is stabilized by resonance, with the unpaired electron delocalized over the C1 and C3 positions of the allyl group. wikipedia.org Similarly, electrophilic addition to the double bond proceeds through an allylic carbocation, which is also resonance-stabilized. libretexts.org The stability of these intermediates plays a significant role in determining the regioselectivity of the addition reactions.

Reactions involving the glutarimide ring can generate different types of intermediates. As mentioned previously, deprotonation of the imide nitrogen leads to the formation of a glutarimide anion. This anion is a key intermediate in N-alkylation and other related reactions. The negative charge on the nitrogen is stabilized by the two adjacent carbonyl groups through resonance.

In reactions involving the α-carbons of the glutarimide ring, enolate intermediates are formed under basic conditions. asccollegekolhar.in The structure and reactivity of these enolates are influenced by factors such as the nature of the base, the solvent, and the temperature. The enolate can exist in different resonance forms, which affects its subsequent reactions with electrophiles.

The following table provides examples of reactive intermediates that may be formed in reactions of this compound:

| Reaction Type | Functional Group | Key Intermediate | Stabilization |

| Radical Addition | Allyl Group | Allyl Radical | Resonance |

| Electrophilic Addition | Allyl Group | Allyl Carbocation | Resonance |

| N-Alkylation | Glutarimide Ring | Glutarimide Anion | Resonance with Carbonyls |

| α-Alkylation | Glutarimide Ring | Enolate | Resonance with Carbonyl |

The elucidation of these intermediates often relies on a combination of experimental techniques, such as spectroscopy (NMR, IR, Mass Spectrometry), and computational studies. nih.gov Trapping experiments, where a reactive intermediate is intercepted by a trapping agent to form a stable product, can also provide evidence for its existence. slideshare.net

The outcome of a chemical reaction is often determined by a competition between kinetic and thermodynamic control. libretexts.org In the context of this compound reactions, understanding these factors is essential for predicting and controlling the product distribution.

Kinetic control refers to reactions where the major product is the one that is formed the fastest. libretexts.org This typically occurs at lower temperatures where the reactions are irreversible. The product distribution is determined by the relative heights of the activation energy barriers leading to the different products. The product with the lowest activation energy will be the kinetic product.

Thermodynamic control , on the other hand, prevails when reactions are reversible, usually at higher temperatures. libretexts.orgopenstax.org Under these conditions, an equilibrium is established between the reactants, intermediates, and products. The major product will be the most stable one, regardless of how fast it is formed. openstax.org The product distribution is determined by the relative thermodynamic stabilities of the products.

A classic example where kinetic and thermodynamic control are important is the addition of an unsymmetrical reagent (like HBr) to the allyl group of this compound. The reaction proceeds through a resonance-stabilized allylic carbocation. The nucleophile (Br-) can then attack at either of the two electrophilic carbon atoms, leading to a 1,2-addition product and a 1,4-addition product.

Kinetic Product: The 1,2-addition product is often the kinetic product because the activation energy for its formation is lower. This is because the attack of the nucleophile occurs at the secondary carbocation, which is more stable than the primary carbocation in the resonance hybrid.

Thermodynamic Product: The 1,4-addition product is often the thermodynamic product because it is the more stable alkene. The stability of the final alkene product is determined by the degree of substitution around the double bond.

The following energy diagram illustrates the concept of kinetic versus thermodynamic control in the addition of HBr to an alkene:

Reaction Energy Diagram (A representative diagram, not specific to this compound)

This is a simplified representation. The relative energies of the transition states and products will determine the reaction outcome.

By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to selectively favor the formation of either the kinetic or the thermodynamic product. libretexts.org This principle is a powerful tool in synthetic organic chemistry for achieving desired regioselectivity in reactions involving allylic systems.

Derivatives and Analogues of 3 Allylglutarimide: Synthesis and Structural Aspects

Synthesis of N-Substituted Glutarimide (B196013) Analogues from 3-Allylglutarimide

The glutarimide ring contains a nitrogen atom that, despite being part of an imide, retains sufficient nucleophilicity to undergo substitution reactions, primarily N-alkylation and N-arylation. These reactions are fundamental for creating a diverse library of analogues.

N-Alkylation: The direct N-alkylation of the glutarimide nitrogen can be achieved using various alkylating agents. organic-chemistry.org Standard methods often involve reacting this compound with alkyl halides in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net Phase-transfer catalysts can sometimes be employed to improve reaction efficiency. researchgate.net More advanced and sustainable methods utilize alcohols as alkylating agents, which proceed via a "borrowing hydrogen" or hydrogen auto-transfer mechanism, often catalyzed by transition metal complexes. nih.govrsc.org This approach is environmentally favorable as it typically produces water as the only byproduct. nih.gov The choice of catalyst and reaction conditions can allow for the selective introduction of primary or secondary alkyl groups. nih.govrsc.org

N-Arylation: Introducing an aryl group at the nitrogen position is commonly accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, utilizing palladium catalysts with specialized biarylphosphine ligands, and the Chan-Lam coupling, which uses copper catalysts and aryl boronic acids, are prominent examples. nih.govsemanticscholar.org The Chan-Lam reaction is often favored for its milder reaction conditions, which can be conducted in the presence of air, and the use of readily available aryl boronic acids as the arylating source. semanticscholar.orgorganic-chemistry.org These methods have been successfully applied to a wide variety of N-heterocycles, and the principles are directly applicable to this compound. organic-chemistry.orgmdpi.com

| Substitution Type | Reagent Type | Typical Catalysts/Conditions | Resulting Structure |

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-alkyl-3-allylglutarimide |

| N-Alkylation | Alcohol (R-OH) | Transition Metal Catalyst (e.g., Ru, Ir) | N-alkyl-3-allylglutarimide |

| N-Arylation | Aryl Halide (Ar-X) | Pd Catalyst, Ligand, Base | N-aryl-3-allylglutarimide |

| N-Arylation | Aryl Boronic Acid | Cu Catalyst (e.g., Cu(OAc)₂), Base | N-aryl-3-allylglutarimide |

Carbon-Substituted this compound Derivatives

Modification of the carbon skeleton of this compound can occur at the C3 position, adjacent to the allyl group, or on the allyl group itself.

Substitution at the C3 Position: The C3 position of the glutarimide ring is a key site for introducing structural diversity. Palladium-catalyzed asymmetric allylic alkylation (AAA) of glutarimide enolates has been shown to be a powerful method for creating a chiral quaternary carbon center at this position. mdpi.com In one reported synthesis, the reaction of a glutarimide with an allyl source in the presence of a palladium catalyst and a chiral Trost ligand resulted in the formation of a chiral aryl allyl glutarimide in high yield (95%) and good enantioselectivity (80% ee). mdpi.com This demonstrates a chemo-, regio-, and stereoselective method for C3-substitution without competing N-allylation. mdpi.com

Modification of the Allyl Group: The double bond of the allyl substituent is a reactive handle for further functionalization. wikipedia.org Allylic oxidation, for instance using reagents like selenium dioxide, can introduce a hydroxyl group at the allylic position, converting the allyl group into a propenol moiety. wikipedia.org Another significant transformation is the Claisen rearrangement, a academie-sciences.fracademie-sciences.fr-sigmatropic rearrangement that can be applied to an O-allylated precursor to introduce the allyl group onto an aromatic ring, a strategy used in complex natural product synthesis. ncsu.edu Furthermore, the double bond can participate in various addition reactions or be cleaved through ozonolysis to yield an aldehyde, which can then be used for subsequent synthetic transformations.

| Position of Substitution | Reaction Type | Reagents/Catalyst | Key Structural Outcome |

| C3-Position | Asymmetric Allylic Alkylation | Pd Catalyst, Chiral Ligand (e.g., Trost ligand) | Creation of a chiral quaternary carbon center. mdpi.com |

| Allyl Group | Allylic Oxidation | Selenium Dioxide (SeO₂) | Introduction of a hydroxyl group (allylic alcohol). wikipedia.org |

| Allyl Group | Ozonolysis | 1. O₃; 2. Me₂S | Cleavage of the double bond to form an aldehyde. |

| Allyl Group | Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Conversion to a 3-hydroxypropyl side chain. |

Chiral Glutarimide Structures Derived from this compound

Since the C3 carbon of this compound is a stereocenter, the molecule is chiral. The synthesis and separation of its enantiomers are crucial for studying their differential biological activities. Asymmetric synthesis provides a direct route to enantiomerically enriched or pure glutarimide derivatives. nih.govyork.ac.uknumberanalytics.com

Key strategies for achieving enantioselectivity include:

Use of Chiral Catalysts : As mentioned, palladium-catalyzed asymmetric allylic alkylation using chiral ligands can effectively control the stereochemistry at the C3 position. mdpi.com This approach is a cornerstone of modern asymmetric synthesis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.gov

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the glutarimide precursor. This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the chiral product. The Evans's alkylation using chiral oxazolidinone auxiliaries is a classic example of this strategy. york.ac.uk

Biocatalytic Resolution : Enzymes can be used for the enantiospecific transformation of a racemic mixture. For instance, a hydrolase could selectively hydrolyze one enantiomer of a glutarate diester precursor, allowing for the separation of the unreacted enantiomer, which can then be cyclized to form the chiral glutarimide. google.com This method was used to prepare enantiomers of Rogletimide. google.com

| Asymmetric Method | Chiral Source | Example Reaction | Typical Outcome |

| Catalytic Asymmetric Alkylation | Chiral Ligand (e.g., Trost Ligand) with a Metal Catalyst (e.g., Pd) | Allylic alkylation of a glutarimide enolate. mdpi.com | High enantiomeric excess (e.g., 80% ee). mdpi.com |

| Chiral Auxiliary | Covalently bonded chiral molecule (e.g., Evans oxazolidinone) | Diastereoselective alkylation of the auxiliary-bound substrate. york.ac.uk | High diastereomeric excess, leading to high ee after auxiliary removal. |

| Enzymatic Resolution | Hydrolase Enzyme | Selective hydrolysis of one enantiomer of a racemic precursor ester. google.com | Separation of enantiomers, one as an acid and one as an unreacted ester. |

Cyclic and Heterocyclic Derivatives Incorporating the Glutarimide Scaffold

The this compound structure can act as a building block for more complex cyclic and heterocyclic systems. uomus.edu.iqwikipedia.org The allyl group and the imide functionality are key reactive sites for orchestrating cyclization reactions.

Carbocyclic Ring Formation: The allyl group can participate in various intramolecular carbon-carbon bond-forming reactions. For example, a Ring-Closing Metathesis (RCM) reaction can be envisioned if a second olefin is introduced into the molecule (e.g., at the N-position). This would lead to the formation of a new fused or spirocyclic ring system. Another potential transformation is an intramolecular Nazarov cyclization. wikipedia.orgorganic-chemistry.org This would require prior oxidation of the allyl group and further modification to create a divinyl ketone substrate, which could then cyclize under acidic conditions to form a five-membered cyclopentenone ring fused to the glutarimide core. wikipedia.org

Heterocyclic Ring Formation: The glutarimide moiety itself can be a precursor to other heterocyclic structures. Furthermore, the allyl group can be functionalized to build a new heterocyclic ring onto the existing scaffold. For instance, epoxidation of the allyl group followed by ring-opening with a nitrogen nucleophile could initiate a sequence to form a new nitrogen-containing heterocycle. Syntheses of complex natural products like migrastatin (B49465), which contains a glutarimide side chain, often involve advanced cyclization strategies to construct large macrocyclic rings. academie-sciences.fracademie-sciences.fr Similarly, the synthesis of A-ring heterocyclic derivatives of other natural products has been achieved by first installing a reactive group and then condensing it with reagents like hydrazine (B178648) to form pyrazoles. nih.gov

| Cyclization Strategy | Key Functional Groups Required | Potential Resulting Structure |

| Ring-Closing Metathesis (RCM) | Two alkene moieties within the same molecule | Fused or spirocyclic carbocycle/heterocycle |

| Nazarov Cyclization | Divinyl ketone moiety | Fused cyclopentenone ring. wikipedia.orgorganic-chemistry.org |

| Intramolecular Heck Reaction | N-aryl halide and the allyl group | Fused polycyclic system containing the glutarimide ring |

| [3+2] Cycloaddition | Allyl group and a 1,3-dipole | Five-membered heterocyclic ring attached to the glutarimide |

Applications of 3 Allylglutarimide in Advanced Organic Synthesis and Materials Science Non Clinical Focus

3-Allylglutarimide as a Building Block in Complex Molecule Synthesis

In the realm of organic synthesis, the term "building block" refers to a molecule or a molecular fragment that can be readily incorporated into the structure of a larger, more complex molecule. chim.itnih.gov this compound serves as a quintessential example of such a building block, providing both a reactive handle for carbon-carbon bond formation and a heterocyclic core that is present in numerous biologically relevant compounds.

The total synthesis of natural products is a significant field of organic chemistry that aims to prepare complex molecules from simpler, commercially available starting materials. google.comevonik.com This endeavor is not only a testament to the power of modern synthetic methods but also enables the preparation of rare natural products and their analogues for further study.

This compound has been identified as a key component in the synthesis of analogues of migrastatin (B49465), a natural product that has garnered attention for its ability to inhibit tumor cell migration. framochem.comnsf.govacs.org The migrastatin structure features a 14-membered macrolactone ring with a pendant alkyl glutarimide (B196013) side-chain. framochem.com In synthetic strategies targeting migrastatin analogues, allylglutarimide can be coupled with a core fragment of the molecule. framochem.com For instance, a cross-metathesis reaction can be employed to link the allyl group of this compound with an enone fragment of the migrastatin core. framochem.com This approach allows for the modular construction of various analogues, facilitating the exploration of structure-activity relationships. nsf.govresearchgate.net The synthesis of these complex structures has led to the identification of simplified migrastatin analogues that exhibit potent inhibition of metastasis. nsf.gov

Table 1: Key Reactions in the Synthesis of Migrastatin Analogues Involving an Allylglutarimide Moiety

| Reaction Type | Reactants | Catalyst/Reagents | Product Feature | Reference |

| Cross-Metathesis | Enone core, Allylglutarimide | Hoveyda-Grubbs catalyst | Linked glutarimide side-chain | framochem.com |

| Hydrogenation | Cross-metathesis product | - | Saturation of C16-C17 double bond | framochem.com |

Pharmaceutical intermediates are chemical compounds that form the building blocks for the synthesis of active pharmaceutical ingredients (APIs). nsf.govnih.gov The development of efficient routes to these intermediates is a critical aspect of drug discovery and development. The glutarimide ring is a structural motif found in a number of pharmaceutical agents, and its derivatives are therefore important intermediates.

The N-acyl-glutarimide unit is a highly reactive amide-based precursor in transition-metal-catalyzed cross-coupling reactions due to the inherent ring strain which facilitates the cleavage of the N-C(O) bond. acs.orgmdpi.com This reactivity allows for the synthesis of complex ketones and amides, which are valuable intermediates in pharmaceutical synthesis. While specific examples detailing the direct use of this compound as a precursor for a marketed drug are not prevalent in the public literature, the synthetic utility of the allyl group and the glutarimide core is well-established. For example, indole-derived structures containing an allyl group, such as methyl 3-allyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate, have been reported as pharmaceutical intermediates. framochem.com The synthesis of such complex molecules often relies on the strategic introduction of functional groups like the allyl group, which can be further manipulated to build molecular complexity.

Role in Natural Product Total Synthesis (e.g., Migrastatin Analogues)

Functionalization of Glutarimide Cores for Ligand Development

Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst for a chemical reaction. chemistryviews.orgnih.gov The design of new ligands is crucial for the development of novel and more efficient metal-catalyzed reactions. The glutarimide scaffold provides a versatile platform for the development of new ligands.

Dirhodium complexes are powerful catalysts for a variety of chemical transformations, particularly those involving the transfer of carbene groups. nih.govnih.gov These reactions are highly valuable for the formation of carbon-carbon bonds. Recent research has shown that glutarimide cores can be derivatized to create precursors for dirhodium carbene catalysis. youtube.com

Specifically, glutarimide-containing aryl diazoacetates have been synthesized. youtube.com When these diazo compounds are treated with a dirhodium catalyst, they generate a rhodium carbene intermediate. youtube.com This reactive species can then participate in highly enantioselective C-H functionalization and cyclopropanation reactions. youtube.comwikipedia.org This methodology provides a new avenue for the creation of diverse and stereochemically enriched molecules containing the glutarimide core, which can be used to develop compounds with potential applications in drug discovery. wikipedia.org

Table 2: Application of Glutarimide Derivatives in Dirhodium Catalysis

| Glutarimide Derivative | Catalyst System | Reaction Type | Significance | Reference |

| Aryl diazoacetate | Dirhodium(II) catalyst | C-H Functionalization, Cyclopropanation | Enantioselective synthesis of complex molecules | youtube.com |

The development of new ligands is a cornerstone of modern catalysis, enabling reactions with high selectivity and efficiency. beilstein-journals.org The glutarimide structure can be modified to create ligands for various metal-catalyzed reactions, particularly those catalyzed by palladium. chim.itnih.govbeilstein-journals.orgrsc.org

For instance, the glutarimide ring can be opened via hydrolysis to form glutaric acid monoamide. beilstein-journals.org This monoamide can then act as a ligand, coordinating to metal ions such as silver(I) and copper(I). beilstein-journals.org Furthermore, N-acyl-glutarimides are effective precursors in palladium-catalyzed cross-coupling reactions, highlighting the interaction between the glutarimide moiety and the metal center. mdpi.com The design of chiral ligands is particularly important for asymmetric catalysis, and the glutarimide scaffold offers a rigid backbone onto which chiral elements can be installed. While direct examples of ligands derived from this compound are not widely reported, the principles of ligand design suggest that the allyl group could be used to anchor the ligand to a support or to introduce additional coordination sites.

Precursors for Dirhodium Carbene Catalysis

Polymer Chemistry Applications of this compound

Polymer chemistry is a broad field that deals with the synthesis, characterization, and application of polymers. Polymers can be synthesized through various mechanisms, including addition polymerization and copolymerization. The functional groups present in this compound, namely the carbon-carbon double bond of the allyl group and the cyclic imide, suggest its potential utility as a monomer or comonomer in polymer synthesis.

The allyl group is capable of undergoing addition polymerization, a process where monomers add to one another in such a way that the polymer contains all the atoms of the monomer unit. This could potentially allow for the synthesis of a homopolymer, poly(this compound), or for the copolymerization of this compound with other vinyl monomers to create copolymers with tailored properties. The incorporation of the glutarimide unit as a pendant group along the polymer chain could introduce specific properties, such as altered solubility, thermal stability, or the ability to participate in hydrogen bonding.

Furthermore, the glutarimide ring itself could be involved in polymerization reactions. For example, it could be incorporated into the backbone of a polyester (B1180765) or polyamide through ring-opening polymerization or polycondensation reactions, although this would likely require modification of the glutarimide ring first. The resulting polymers could have applications in areas such as biodegradable materials or hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. While the polymerization of this compound has not been extensively documented in the scientific literature, its chemical structure suggests a range of possibilities for its use in the development of new polymeric materials.

Table 3: Potential Polymerization Reactions of this compound

| Functional Group | Polymerization Type | Potential Polymer Structure | Potential Application Area |

| Allyl group (C=C) | Addition Polymerization | Poly(this compound) (pendant glutarimide groups) | Specialty polymers, functional materials |

| Allyl group (C=C) | Copolymerization | Copolymer with other vinyl monomers | Materials with tailored properties |

| Glutarimide ring | Ring-Opening Polymerization (after modification) | Polyester, Polyamide | Biodegradable materials, biomaterials |

Monomer for Homopolymerization Studies

The presence of the allyl group in this compound enables it to undergo homopolymerization, a process where molecules of the same monomer link together to form a polymer. While specific studies detailing the extensive homopolymerization of this compound are not widely documented in the provided search results, the fundamental principles of polymer chemistry suggest its capability to form poly(this compound). The polymerization would proceed via the reactive double bond of the allyl group, potentially initiated by radical, cationic, or anionic methods.

The resulting homopolymer would possess a unique structure with glutarimide rings pendant to the main polymer chain. The properties of this homopolymer, such as its thermal stability, solubility, and mechanical strength, would be dictated by the characteristics of the glutarimide moiety and the polymer backbone. Research in this area would likely focus on understanding the polymerization kinetics, characterizing the resulting polymer's molecular weight and architecture, and evaluating its physical and chemical properties for potential applications.

Co-Monomer in Copolymerization Systems

Copolymerization, the process of polymerizing two or more different monomers together, is a powerful strategy to create materials with a combination of properties derived from each monomer unit. uomustansiriyah.edu.iqlibretexts.org this compound can be effectively utilized as a co-monomer in various copolymerization systems. uomustansiriyah.edu.iq By incorporating this compound into a polymer chain with other vinyl monomers, the resulting copolymer can gain new functionalities attributed to the glutarimide ring.

For instance, copolymerization of this compound with common monomers like styrene (B11656) or acrylates can lead to copolymers with modified properties such as increased polarity, improved adhesion, and altered thermal behavior. uomustansiriyah.edu.iq The reactivity ratios of the co-monomers play a crucial role in determining the final copolymer composition and sequence distribution (i.e., random, alternating, block, or graft copolymers). tulane.educhemrxiv.org Understanding these parameters is essential for designing copolymers with desired microstructures and macroscopic properties. tulane.edu

The versatility of copolymerization allows for the fine-tuning of material properties. For example, incorporating this compound could enhance the solvent resistance or impact strength of a base polymer like polystyrene, which is known for its brittleness. uomustansiriyah.edu.iq

Table 1: Potential Co-Monomers for this compound

| Co-Monomer | Potential Property Modification |

|---|---|

| Styrene | Improved impact resistance and solvent resistance. uomustansiriyah.edu.iq |

| Acrylonitrile | Enhanced thermal stability and chemical resistance. uomustansiriyah.edu.iq |

| Methyl Methacrylate | Altered optical properties and mechanical strength. |

Preparation of Functional Polymeric Materials

The glutarimide unit in this compound provides a site for further chemical modification, enabling the preparation of functional polymeric materials. These materials are designed to have specific properties or to respond to external stimuli, making them suitable for a wide range of advanced applications.

Polymers containing the glutarimide ring can be precursors to "smart" or responsive polymers. researchgate.net For example, the imide ring could potentially be opened to create functional groups along the polymer chain, which could then be used for cross-linking or for attaching other molecules. This could lead to the development of materials like hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. mdpi.comnih.gov Such hydrogels could find applications in areas like absorbents or as matrices for other materials.

Furthermore, the polarity of the glutarimide group can influence the surface properties of materials, potentially improving adhesion or biocompatibility for certain non-clinical applications. The ability to tailor polymer properties through the incorporation of functional monomers like this compound is a key driver in the development of advanced materials for various technological fields. mdpi.com The synthesis of functional polymers through methods like copolymerization allows for the creation of materials with unique combinations of properties not achievable with homopolymers. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Allylglutarimide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like 3-Allylglutarimide in solution and in the solid state. mst.eduorganicchemistrydata.org It provides information on the chemical environment of individual atoms. mst.edu

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments that reveal the number and types of hydrogen and carbon atoms in a molecule. libretexts.org In ¹H NMR, the chemical shift, integration, and multiplicity of signals provide information about the electronic environment, the number of protons, and the neighboring protons, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the allyl group (vinylic and allylic protons) and the glutarimide (B196013) ring. The chemical shifts are influenced by the electronegativity of nearby atoms and the hybridization of the carbon atoms. libretexts.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. oregonstate.edu Each unique carbon atom in this compound will produce a separate signal, with its chemical shift indicating its chemical environment. libretexts.orgoregonstate.edu For instance, the carbonyl carbons of the glutarimide ring are characteristically found at the low-field end of the spectrum (160-220 ppm). libretexts.org The signals for the sp² carbons of the allyl group appear in the 110-160 ppm range, while the sp³ carbons of the glutarimide ring and the allyl group absorb between 0 and 90 ppm. libretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Glutarimide NH | 7.5 - 9.0 (broad singlet) | - |

| Glutarimide C=O | - | 170 - 185 |

| Glutarimide CH | 2.5 - 3.0 (multiplet) | 35 - 45 |

| Glutarimide CH₂ | 2.0 - 2.5 (multiplet) | 25 - 35 |

| Allyl CH | 5.5 - 6.0 (multiplet) | 130 - 140 |

| Allyl =CH₂ (trans) | 5.0 - 5.2 (multiplet) | 115 - 120 |

| Allyl =CH₂ (cis) | 4.9 - 5.1 (multiplet) | 115 - 120 |

| Allyl CH₂ | 2.2 - 2.7 (multiplet) | 30 - 40 |

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering a more detailed picture of the molecular structure. cam.ac.uk

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbons. ceitec.czasahilab.co.jp A COSY spectrum of this compound would show cross-peaks connecting the signals of vicinal protons within the glutarimide ring and the allyl group, helping to trace the proton connectivity throughout the molecule. ceitec.cz

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. researchgate.netnih.govresearchgate.net For this compound, an HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the C-H bond connections. mdpi.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). huji.ac.ilucsd.eduwisc.eduresearchgate.net HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons in the glutarimide ring, by showing correlations to nearby protons. researchgate.net It is instrumental in connecting different molecular fragments. researchgate.net

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of solid materials, including different polymorphic forms of a compound. mst.edubruker.com Polymorphs are different crystalline structures of the same molecule, which can have distinct physical properties. cardiff.ac.uk

In ssNMR, the anisotropic (orientation-dependent) interactions that are averaged out in solution are observable, providing detailed structural information. mst.edu Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra of solid samples. mst.edu By analyzing the differences in chemical shifts and other NMR parameters, ssNMR can identify and quantify different polymorphic forms present in a sample. bruker.comrsc.org This is crucial for controlling the solid form of a substance, as different polymorphs can exhibit varying stability and properties. mollicalab.fr

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC)

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. biocompare.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. pressbooks.pubopenstax.org

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to several decimal places. biocompare.combioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule by providing its exact mass. bioanalysis-zone.com For this compound (C₈H₁₁NO₂), HRMS can distinguish its molecular formula from other formulas that have the same nominal mass. Instruments like Time-of-Flight (TOF) and Orbitrap are commonly used for HRMS analysis. biocompare.comuochb.cz

Interactive Data Table: HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₈H₁₂NO₂⁺ | 154.0863 |

| [M+Na]⁺ | C₈H₁₁NNaO₂⁺ | 176.0682 |

| [M-H]⁻ | C₈H₁₀NO₂⁻ | 152.0717 |

In a mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecule and can be used to deduce its structure. pressbooks.publibretexts.org The fragmentation of this compound would likely involve characteristic losses from both the glutarimide ring and the allyl side chain.

Common fragmentation pathways for similar structures include:

α-cleavage : Breakage of the bond adjacent to the nitrogen or carbonyl group in the glutarimide ring. uou.ac.in

McLafferty Rearrangement : A rearrangement involving the transfer of a gamma-hydrogen, which can occur in molecules with carbonyl groups and a sufficiently long alkyl chain. uou.ac.in

Loss of the allyl group : Cleavage of the bond connecting the allyl group to the glutarimide ring.

By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's structure can be constructed. researchgate.net

Ionization Techniques and Adduct Formation

Mass spectrometry is a fundamental tool for determining the molecular weight and fragmentation pattern of this compound. The choice of ionization technique is critical as it influences the extent of fragmentation and the types of ions observed. libretexts.org

Softer ionization methods, such as Electrospray Ionization (ESI) and Chemical Ionization (CI), are generally preferred for obtaining information about the intact molecule. miamioh.edutechnologynetworks.com These techniques typically impart less energy to the analyte molecule, minimizing fragmentation and favoring the formation of molecular ions or adduct ions. miamioh.edu

In ESI, this compound in solution is sprayed into a chamber at high voltage, producing charged droplets. technologynetworks.com Evaporation of the solvent leads to the formation of gaseous ions. technologynetworks.com A common observation in ESI mass spectrometry is the formation of adduct ions, where the analyte molecule associates with cations present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), or with protons ([M+H]⁺). acdlabs.comnih.gov The formation of these adducts can be influenced by the sample matrix and the deliberate addition of certain additives to the mobile phase. acdlabs.comnih.gov The identification of these adducts is crucial for the correct assignment of the molecular ion peak. acdlabs.com

Chemical Ionization (CI) is another soft ionization technique where the analyte is ionized through reactions with reagent gas ions. miamioh.edu This method results in less fragmentation compared to harsher techniques like Electron Ionization (EI) and is effective for molecular weight determination. miamioh.edu

The table below summarizes common adduct ions that could be observed for this compound in soft ionization mass spectrometry.

| Adduct Ion | Formation Process | Expected m/z for this compound (C₈H₁₁NO₂) |

|---|---|---|

| [M+H]⁺ | Protonation | 168.0968 |

| [M+Na]⁺ | Addition of a sodium ion | 190.0787 |

| [M+K]⁺ | Addition of a potassium ion | 206.0526 |

| [M+NH₄]⁺ | Addition of an ammonium (B1175870) ion | 185.1233 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.eg The resulting IR spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. redalyc.org

The key functional groups in this compound and their expected vibrational frequencies are:

N-H Stretching: The imide group (R-CO-NH-CO-R) exhibits a characteristic N-H stretching vibration, typically observed in the range of 3200-3100 cm⁻¹.

C=O Stretching: The two carbonyl groups in the glutarimide ring give rise to strong C=O stretching absorptions. Due to symmetric and asymmetric stretching modes, two distinct bands are often observed. These typically appear in the region of 1750-1680 cm⁻¹.

C=C Stretching: The allyl group contains a carbon-carbon double bond, which will show a C=C stretching vibration around 1645 cm⁻¹.

C-H Stretching: The sp²-hybridized carbons of the allyl group show C-H stretching vibrations above 3000 cm⁻¹, while the sp³-hybridized carbons in the glutarimide ring and allyl group exhibit C-H stretching bands below 3000 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds within the imide ring are typically found in the 1300-1200 cm⁻¹ region.

The table below summarizes the expected FTIR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Imide) | Stretching | 3200 - 3100 |

| C=O (Imide) | Asymmetric & Symmetric Stretching | 1750 - 1680 |

| C=C (Allyl) | Stretching | ~1645 |

| C-H (sp²) | Stretching | >3000 |

| C-H (sp³) | Stretching | <3000 |

| C-N (Imide) | Stretching | 1300 - 1200 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org Molecules or parts of molecules that absorb light in this region are known as chromophores. libretexts.orgossila.com

The primary chromophore in this compound is the imide group, which contains carbonyl (C=O) functionalities. The allyl group's C=C double bond also contributes to the UV absorption. The electronic transitions observed in the UV-Vis spectrum of this compound are typically:

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms of the imide group) to an anti-bonding π* orbital. shu.ac.uk These are generally of lower energy and occur at longer wavelengths, but with low molar absorptivity. shu.ac.uk

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital (associated with the C=O and C=C double bonds) to an anti-bonding π* orbital. shu.ac.uk These are higher energy transitions and occur at shorter wavelengths with higher molar absorptivity. shu.ac.uk

The solvent used for the analysis can influence the position of the absorption maxima (λ_max). For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. shu.ac.uk

| Electronic Transition | Chromophore | Expected Wavelength Region (nm) |

|---|---|---|

| n → π | C=O (Imide) | ~280 - 300 |

| π → π | C=O (Imide), C=C (Allyl) | ~200 - 220 |

Vibrational Analysis via FTIR Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. uni-ulm.de

For single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. uhu-ciqso.es This technique involves irradiating the crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced. carleton.edu The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice. carleton.eduuol.de This information provides unambiguous details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the imide N-H group.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples of this compound. xos.com Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. xos.com The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). opengeology.org While PXRD does not provide the same level of atomic detail as single-crystal analysis, it serves as a valuable fingerprint for identifying the crystalline phase of the compound and can be used to assess sample purity and identify different polymorphs. aqmd.govopen.edu

Single-Crystal X-ray Diffraction

Other Advanced Spectroscopic Techniques (e.g., Raman, XPS)

In addition to the primary spectroscopic methods, other advanced techniques such as Raman spectroscopy and X-ray Photoelectron Spectroscopy (XPS) offer complementary and detailed insights into the structural and electronic characteristics of this compound. These methods probe the vibrational modes and elemental composition of the molecule, respectively, providing a more comprehensive understanding of its chemical nature.

Raman Spectroscopy

The Raman spectrum of this compound is expected to be a composite of the vibrational modes of the glutarimide moiety and the appended allyl chain. The glutarimide ring, a cyclic imide, possesses characteristic vibrational modes, including carbonyl (C=O) stretching, C-N stretching, and various ring deformation modes. researchgate.netresearchgate.net The two carbonyl groups in the imide ring give rise to symmetric and asymmetric stretching vibrations, which are typically strong in the Raman spectrum. clockss.orgijcps.org The allyl group introduces its own set of characteristic vibrations, most notably the C=C stretching and various C-H stretching and bending modes. mdpi.comresearchgate.net